molecular formula C11H9ClN2O B1303264 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 861585-76-4

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1303264
CAS No.: 861585-76-4
M. Wt: 220.65 g/mol
InChI Key: MWQCNQXAKUYTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is a versatile chemical building block primarily used in organic synthesis and pharmaceutical research. As an acid chloride, it is highly reactive towards nucleophiles, making it a key intermediate for the formation of various amides and esters. It is commonly employed in coupling reactions to generate novel pyrazole-containing compounds for use in medicinal chemistry and drug discovery programs. Pyrazole derivatives are of significant research interest due to their presence in molecules with a wide range of biological activities. This compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with care, as acid chlorides are typically moisture-sensitive and corrosive; consult the Safety Data Sheet (SDS) for proper handling procedures.

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-7-10(11(12)15)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCNQXAKUYTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid+SOCl23-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl\text{3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid+SOCl2​→3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols and Amines: Formed by reduction.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. One notable application is in the development of antidiabetic agents. For instance, it is involved in the synthesis of Teneligliptin, a drug used to treat type 2 diabetes mellitus. The synthesis process includes the formation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is derived from this compound through cyclization reactions with piperazine derivatives .

Synthesis of Heterocyclic Compounds

The compound is also utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery. For example, it has been used to prepare substituted pyrazoles and their derivatives, which exhibit diverse biological activities including anticancer properties. The synthesis typically involves cyclocondensation reactions followed by chlorination or acylation steps .

Anticancer Research

Recent studies have evaluated the anticancer potential of pyrazole derivatives synthesized from this compound. For instance, derivatives such as 4-(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone have shown promising results against breast cancer cell lines (MCF-7) using MTT assays, indicating that these compounds can potentially overcome drug resistance and target specific molecular pathways .

Chemical Properties and Reactions

The reactivity of this compound allows it to participate in various chemical transformations:

Reaction TypeExample ProductsYield (%)
Cyclization1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine73.8
Acylation4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol80
Chlorination5-chloro derivatives80

These reactions highlight the compound's versatility as a building block for more complex molecules.

Case Study: Synthesis of Teneligliptin

In a detailed study, researchers described an improved method for synthesizing Teneligliptin that avoids toxic solvents like pyridine. The process involves cyclizing a precursor with this compound to generate the desired piperazine derivative .

Case Study: Anticancer Evaluation

Another study focused on evaluating the anticancer effects of pyrazole derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse biological and chemical properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Functional Group(s) Substituent Positions Key Applications/Activities
This compound C₁₁H₉ClN₂O 220.66 Carbonyl chloride 1-phenyl, 3-methyl, 5-carbonyl Synthetic intermediate
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₇H₁₄N₂O₂ 278.31 Carbaldehyde, phenoxy 1-phenyl, 3-methyl, 4-carbaldehyde, 5-phenoxy Antibacterial, anti-inflammatory
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 Carbaldehyde 1-methyl, 4-carbaldehyde Unspecified (research reagent)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 333.72 Carbaldehyde, sulfanyl 1-methyl, 3-trifluoromethyl, 4-carbaldehyde, 5-sulfanyl Not reported (structural studies)
Key Observations:

Reactivity : The carbonyl chloride group in the target compound confers higher electrophilicity compared to carbaldehyde or ester derivatives, enabling efficient coupling reactions .

Substituent Effects: Phenoxy vs. Carbonyl Chloride: The phenoxy group in the 4-carbaldehyde derivative (C₁₇H₁₄N₂O₂) enhances steric bulk and may contribute to π-π interactions in crystal packing, as observed in its planar pyrazole ring (deviation ≤ 0.004 Å) and dihedral angles with phenyl rings (73.67° and 45.99°) .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a reactive carbonyl chloride group, which facilitates various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure includes a pyrazole ring, which is known for its pharmacological properties. The carbonyl chloride group enhances its electrophilicity, allowing it to participate in nucleophilic substitutions, hydrolysis, and reductions. These reactions enable the formation of various derivatives with potential biological activities.

The biological activity of this compound primarily stems from its ability to react with nucleophiles. This reactivity leads to the formation of new compounds that can interact with biological targets. The following mechanisms have been observed:

  • Nucleophilic Substitution: The carbonyl chloride group reacts with amines and alcohols to form amides and esters, respectively.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to yield carboxylic acids, which may exhibit different biological properties.
  • Antitumor Activity: Research indicates that pyrazole derivatives can inhibit microtubule assembly and induce apoptosis in cancer cells, suggesting potential anticancer applications .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

  • In Vitro Studies: Compounds derived from pyrazoles have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives were found to enhance caspase-3 activity, indicating their role in promoting apoptosis at concentrations as low as 1.0 μM .
CompoundCell LineConcentration (μM)Effect on Caspase-3 Activity
7dMDA-MB-23110.01.33 times
7hMDA-MB-23110.01.57 times
10cMDA-MB-23110.0Induces apoptosis

Anti-inflammatory Activity

Research has also identified anti-inflammatory properties associated with pyrazole derivatives:

  • Inhibition of COX Enzymes: Some studies report that pyrazole compounds exhibit selective inhibition against COX-1 and COX-2 enzymes, which are critical targets in inflammation pathways . For example, certain derivatives demonstrated IC50 values lower than standard anti-inflammatory drugs like diclofenac.

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities related to this compound:

  • Synthesis and Evaluation of Derivatives: A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated promising anticancer effects with specific compounds showing high selectivity for tumor cells over normal cells .
  • Mechanistic Studies: Another investigation focused on understanding the mechanism by which these compounds induce apoptosis in cancer cells, revealing that they disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Q & A

Q. What are the most reliable synthetic routes for preparing 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the carbonyl chloride group . Another method involves functionalizing pyrazole intermediates, such as reacting 3-(trifluoromethyl)-5-chloropyrazole with formaldehyde under alkaline conditions to introduce aldehyde groups, followed by oxidation and chlorination steps . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate) to ensure reactivity in subsequent steps.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

X-ray crystallography is critical for confirming the molecular structure. Refinement using SHELXL (e.g., integrating Hirshfeld surface analysis) resolves bond lengths and angles, while Mercury software visualizes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) . NMR (¹H/¹³C) identifies substituent patterns: the phenyl group shows aromatic protons at δ 7.2–7.6 ppm, and the methyl group appears as a singlet near δ 2.5 ppm. IR spectroscopy confirms the carbonyl chloride stretch at ~1750–1800 cm⁻¹ .

Q. How can researchers mitigate instability of intermediates during synthesis?

Intermediates like pyrazole aldehydes are prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C and immediate use after synthesis minimizes degradation . For hygroscopic intermediates, reaction conditions should exclude moisture (e.g., anhydrous solvents, molecular sieves). Monitoring via TLC or in-situ FTIR ensures reaction progress without isolating unstable intermediates .

Q. What are the common impurities encountered, and how are they addressed?

Residual POCl₃ or DMF from the Vilsmeier-Haack reaction can form side products. Aqueous workup (NaHCO₃ wash) removes acidic byproducts, while recrystallization in ethanol/water eliminates polar impurities . GC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies non-polar contaminants, with thresholds set at <0.5% for publication-grade purity .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray (e.g., bond lengths) and DFT-optimized structures may arise from crystal packing effects. Use Mercury’s Materials Module to compare experimental vs. theoretical packing patterns . For NMR shifts, apply gauge-including atomic orbital (GIAO) calculations at the B3LYP/6-311+G(d,p) level to validate experimental data .

Q. What computational methods optimize reaction pathways for derivatives?

Density Functional Theory (DFT) at the M06-2X/cc-pVTZ level predicts transition states for nucleophilic acyl substitutions involving the carbonyl chloride group . Molecular docking (AutoDock Vina) screens bioactivity of derivatives, prioritizing targets with binding energies < –8 kcal/mol .

Q. How can reaction yields be improved for large-scale synthesis?

Microfluidic reactors enhance mixing efficiency for exothermic steps (e.g., POCl₃ reactions), reducing side products . Solvent optimization (e.g., switching from THF to DCM) improves solubility of intermediates. Design of Experiments (DoE) models (e.g., Box-Behnken) identify optimal temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde intermediates) .

Q. What strategies elucidate intermolecular interactions in crystal structures?

Mercury’s void visualization tool quantifies free volume in crystal lattices, while Hirshfeld surface analysis maps close contacts (e.g., C–H···O interactions) . For polymorph screening, vary crystallization solvents (e.g., ethanol vs. acetone) and analyze packing motifs via ConQuest database cross-referencing .

Q. How does hygroscopicity affect storage and handling?

The carbonyl chloride group is highly moisture-sensitive. Store under vacuum-sealed conditions with desiccants (silica gel). For kinetic studies, use Karl Fischer titration to monitor water content (<50 ppm) in solvents . Handling in gloveboxes (O₂/H₂O < 1 ppm) prevents hydrolysis during weighing.

Q. What alternative routes exist for modifying the pyrazole core?

Suzuki coupling introduces aryl groups at the 1-position using Pd(PPh₃)₄ catalyst and arylboronic acids . For trifluoromethyl derivatives, employ Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis . Post-functionalization via in-situ generated acid chlorides (e.g., SOCl₂) avoids isolating reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.